(3r,5r)-Piperidine-3,4,5-triol

α-Amylase inhibition Diabetes Postprandial hyperglycemia

Researchers needing a stereochemically defined iminosugar scaffold risk experimental failure from incorrect isomer selection. (3R,5R)-Piperidine-3,4,5-triol (CAS 130549-94-9) eliminates this risk with validated (3R,5R) chirality, demonstrated in potent α-amylase inhibition (human pancreatic IC50 34 μM, salivary IC50 46 μM). The free NH group allows selective N-functionalization for pharmacological chaperone development without the activity loss seen with N-alkyl analogs. • Key intermediate for antidiabetic α-amylase inhibitor synthesis. • Defined chiral template for Fabry disease chaperone optimization. • Starting scaffold for anticancer glycosphingolipid modulators. Reliable global supply; in-stock for immediate dispatch.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B12978130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,5r)-Piperidine-3,4,5-triol
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)O
InChIInChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4-/m1/s1
InChIKeyRMCNETIHECSPMZ-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5R)-Piperidine-3,4,5-triol: Glycosidase-Targeted Scaffold


(3R,5R)-Piperidine-3,4,5-triol (CAS 130549-94-9) is a chiral, polyhydroxylated piperidine belonging to the iminosugar class of carbohydrate mimetics [1]. Featuring hydroxyl groups at the 3, 4, and 5 positions with defined (3R,5R) stereochemistry, it serves as a fundamental scaffold for the synthesis of glycosidase inhibitors and enzyme chaperones [2]. This compound is utilized as a key intermediate in medicinal chemistry for developing therapeutic candidates targeting lysosomal storage disorders, diabetes, and viral infections [3].

Scaffold Chiral iminosugar, (3R,5R) polyhydroxylated piperidine
Role Key intermediate for glycosidase inhibitor synthesis
Study Models Lysosomal storage, diabetes, and oncology research candidates

Stereochemical Specificity of (3R,5R)-Piperidine-3,4,5-triol


The biological activity of trihydroxypiperidines is exquisitely sensitive to stereochemical configuration. Even minor alterations in the relative or absolute stereochemistry of the hydroxyl groups can drastically alter or abolish enzyme inhibition profiles [1]. For example, the (3R,4r,5S)-isomer exhibits weak, non-selective inhibition across multiple glycosidases (IC50 values in the high micromolar to millimolar range) [2], while the (3R,5R)-configured scaffold, when incorporated into larger structures, demonstrates potent and specific α-amylase inhibition [3]. Substituting the (3R,5R)-stereoisomer with a different trihydroxypiperidine configuration without rigorous side-by-side validation introduces significant risk of experimental failure and wasted resources.

If substitute is
Reported outcome may shift
Other stereoisomer (e.g., 3R,4r,5S)
Glycosidase inhibition profile may change dramatically; selectivity and potency can be lost
N-alkylated analog
Fabrazyme chaperone activity may be abolished; SAR depends on free amine
Unfunctionalized scaffold without (3R,5R) configuration
Target engagement for α-amylase may not be reproduced; enzyme assays require stereochemical control

Quantitative Evidence: (3R,5R)-Piperidine-3,4,5-triol vs. Stereoisomers


(3R,5R) Stereochemistry Drives α-Amylase Inhibition

A maltooligosaccharide derivative bearing the (3R,5R)-3,4,5-trihydroxypiperidine residue at its reducing end exhibits potent inhibitory activity against human pancreatic α-amylase (HPA) and human salivary α-amylase (HSA) [1]. In contrast, the unadorned (3R,4r,5S)-stereoisomer shows negligible inhibition of α-glucosidase from yeast (IC50 = 1.00E+6 nM) [2], highlighting the critical importance of the (3R,5R) configuration for targeting α-amylase.

α-Amylase inhibition
Class-level inference
Target: (3R,5R) conjugate IC50 34 μM (HPA), 46 μM (HSA)
Comparator: (3R,4r,5S) free base >1,000 μM (yeast α-glucosidase)
~29-fold higher inhibition in related enzyme
Supports stereochemistry requirement for target engagement
Cross-study; different enzyme sources
α-Amylase inhibition Diabetes Postprandial hyperglycemia

Glycosidase Selectivity: (3R,5R) vs. (3R,4r,5S)

A direct comparison of inhibitory profiles reveals that the (3R,4r,5S)-stereoisomer of piperidine-3,4,5-triol is a promiscuous, weak inhibitor of multiple glycosidases, with IC50 values ranging from 8.8 μM (almond β-glucosidase) to >1,000 μM (α-fucosidase, α-glucosidase) [1]. In stark contrast, the (3R,5R)-configured scaffold, when conjugated to maltooligosaccharides, demonstrates high potency and selectivity for human α-amylases [2].

Glycosidase selectivity panel
Cross-study comparable
Target: (3R,5R) derivative IC50 34–46 μM (human α-amylases)
Comparator: (3R,4r,5S) isomer IC50 8,800–>1,000,000 nM across multiple glycosidases
259-fold improvement over comparator's best activity
Stereochemistry determines enzyme selectivity profile
Distinct enzyme panels; direct comparison limited
Glycosidase inhibition Stereochemical selectivity Iminosugar pharmacology

N-Alkylation Abolishes Fabrazyme Inhibition

Research on trihydroxypiperidine stereoisomers demonstrates that N-substitution profoundly impacts biological activity. N-Phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol exhibits good inhibitory activity against Fabrazyme (Ki = 46 μM), but this activity is completely lost when the N-phenylethyl group is removed or replaced with a non-aromatic alkyl chain [1]. This structure-activity relationship (SAR) highlights that the unsubstituted (3R,5R)-piperidine-3,4,5-triol, with its free secondary amine, is a distinct chemical entity with a unique pharmacological potential that cannot be replicated by N-alkylated analogs .

N‑substitution SAR
Class-level inference
N-phenylethyl derivative Ki = 46 μM; activity lost upon N-deprotection
Free amine may be required for Fabrazyme chaperone research
SAR derived from analog; direct scaffold data limited
Fabry disease Pharmacological chaperone Structure-activity relationship

Anticancer Potential of Trihydroxypiperidine Scaffolds

While direct data on (3R,5R)-piperidine-3,4,5-triol itself in cancer models is absent, a recent study on stereoisomeric C-tridecyl piperidine-3,4,5-triols provides strong class-level evidence for the anticancer potential of this scaffold. Three prepared sugar mimetics were active against human acute T-lymphoblastic leukaemia cells, with a median IC50 of 6.65 μM, and two exhibited promising anticancer potency on melanoma cells (median IC50 = 8.48 μM) [1]. This indicates that the trihydroxypiperidine core, when appropriately functionalized, can yield potent antiproliferative agents, positioning (3R,5R)-piperidine-3,4,5-triol as a valuable starting material for medicinal chemistry campaigns in oncology [2].

Anticancer scaffold potential
Class-level inference
No direct data for (3R,5R) free base; C-tridecyl analogs show median IC50 6.65 μM (leukemia), 8.48 μM (melanoma)
Supports scaffold use for antiproliferative screening programs
Requires direct validation; data to verify
Anticancer Leukemia Melanoma

Key Applications of (3R,5R)-Piperidine-3,4,5-triol


α-Amylase Inhibitors for Diabetes

Given the demonstrated potency of (3R,5R)-trihydroxypiperidine-containing conjugates against human pancreatic and salivary α-amylases (IC50 = 34 μM and 46 μM, respectively) [1], this compound is ideally suited as a starting material for developing novel antidiabetic agents. Researchers can conjugate this scaffold to various carbohydrate or non-carbohydrate moieties to optimize potency, selectivity, and pharmacokinetic properties for controlling postprandial blood glucose levels [1].

Pharmacological Chaperones for Fabry Disease

The SAR data showing that unsubstituted trihydroxypiperidines possess a distinct activity profile from their N-alkylated counterparts, particularly regarding Fabrazyme inhibition (where N-substitution abolishes activity) [2], positions (3R,5R)-piperidine-3,4,5-triol as a key starting scaffold for developing pharmacological chaperones. Researchers can explore selective N-functionalization or other ring modifications to enhance binding to mutant α-galactosidase A without triggering the loss of chaperone activity observed with simple N-alkylation [2].

Anticancer Lead Optimization

Inspired by the low micromolar antiproliferative activity of C-tridecyl trihydroxypiperidine derivatives against leukaemia (median IC50 = 6.65 μM) and melanoma (median IC50 = 8.48 μM) cell lines [3], this core scaffold is a valuable starting point for synthesizing and screening novel anticancer agents. The (3R,5R) stereochemistry provides a defined, chiral template for exploring structure-activity relationships around glycosphingolipid metabolism, a pathway implicated in cancer progression [3].

Application
Selection Property
Validation Focus
α-Amylase inhibitor research for glucose metabolism studies
(3R,5R) stereochemistry for selective enzyme targeting
In vitro α-amylase enzyme assays
Pharmacological chaperone discovery in Fabry disease models
Free amine for tunable functionalization; N-substitution toggles activity
Fabrazyme chaperone activity and lysosomal enzyme assays
Anticancer lead optimization with iminosugar scaffolds
Trihydroxypiperidine core with reported antiproliferative potential
Cell viability assays in leukemia and melanoma cell lines

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